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Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-iodobenzene

Cat. No.: B1454370

For researchers and professionals in drug development, precision in chemical nomenclature is
paramount. The compound commonly referred to as "2-Bromo-1-chloro-4-iodobenzene"
presents a case where common usage diverges from the systematic naming conventions set
by the International Union of Pure and Applied Chemistry (IUPAC). This guide will first establish
the correct IUPAC name and then delve into the technical details of the compound, which will
be referred to by its correct systematic name.

Determining the Correct IUPAC Name

The naming of polysubstituted benzene rings follows a clear set of rules designed to provide an
unambiguous descriptor for a molecule's structure. For benzene derivatives with multiple, non-
prioritized substituents like halogens, two main principles are applied sequentially:

o Lowest Locant Set Rule: The benzene ring is numbered to assign the lowest possible
numbers (locants) to the substituents.[1]

» Alphabetical Priority Rule: If the first rule results in a tie, the substituent that comes first in
alphabetical order is assigned the lowest number.[2]

For the compound in question, the substituents are Bromo, Chloro, and lodo. Let's analyze the
numbering to achieve the lowest locant set:

» Starting the numbering at the carbon bearing the chloro group and proceeding toward the
bromo group gives the locants 1, 2, and 4 for chloro, bromo, and iodo, respectively. This
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results in the locant set (1, 2, 4).

» Starting at the bromo group and proceeding toward the chloro group also yields the locant
set (1, 2, 4).

e Other numbering schemes result in higher locant sets (e.g., 1, 3,4 or 1, 2, 5).

Since two different numbering schemes both produce the lowest possible set of locants (1, 2,
4), the tie is broken by applying the alphabetical priority rule. The alphabetical order of the
substituents is Bromo, Chloro, lodo. Therefore, the bromo group is assigned the lowest
possible locant, which is 1.

This leads to the unambiguous and correct IUPAC name: 1-Bromo-2-chloro-4-iodobenzene.
While the name 2-Bromo-1-chloro-4-iodobenzene is frequently used by chemical suppliers, it
Is not compliant with [IUPAC standards. This guide will use the correct IUPAC name, but for
practical purposes, it is important to recognize both names and the associated CAS number.

Molecular Structure and Identifiers

The structure is a benzene ring substituted with three different halogen atoms. The correct
numbering, based on IUPAC rules, is shown below.

Structure and Identifiers for 1-Bromo-2-chloro-4-iodobenzene.

Section 2: Physicochemical Properties and
Spectroscopic Signature

Understanding the physical properties and expected spectroscopic data is crucial for handling,
characterization, and reaction monitoring.

Physical Properties
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Property Value Source
Yellow to brown powder or low

Appearance ] ) [3]
melting solid

Melting Point 39°C to 44°C [3]

Purity Typically 297.5% [3]

Keep in a dark place, sealed in

Storage
dry, 2-8°C

Spectroscopic Characterization (Predicted)

While a specific, published spectrum for this exact isomer can be difficult to locate, its
spectroscopic signature can be reliably predicted based on its structure.

e 1H NMR (Proton NMR): The molecule has three aromatic protons, each in a unique chemical
environment, which will result in three distinct signals.

o H-3: This proton is ortho to both the chloro (C2) and iodo (C4) groups. It will appear as a
doublet, split by H-5.

o H-5: This proton is ortho to the iodo (C4) and meta to the bromo (C1) groups. It will appear
as a doublet of doublets, split by H-3 and H-6.

o H-6: This proton is ortho to the bromo (C1) and meta to the chloro (C2) groups. It will
appear as a doublet, split by H-5. The signals will be in the aromatic region (approx. 7.0-
8.0 ppm).

e 13C NMR (Carbon NMR): The structure has six unique carbon atoms, leading to six distinct
signals in the broadband-decoupled spectrum.

o C-1, C-2, C-4: These carbons, directly attached to the halogens, will be significantly
downfield. Their chemical shifts will be influenced by the electronegativity and anisotropic
effects of the attached halogen. The carbon attached to iodine (C-4) is expected to be the
most upfield of the three due to the heavy atom effect.
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o C-3, C-5, C-6: These carbons, bonded to hydrogen, will appear at higher field strengths
compared to the substituted carbons.

Section 3: Synthesis Methodology

Polysubstituted halobenzenes are typically synthesized through multi-step sequences involving
electrophilic aromatic substitution and diazotization reactions. A plausible and efficient
laboratory-scale synthesis of 1-Bromo-2-chloro-4-iodobenzene can be adapted from
established procedures for similar compounds.[4][5]

Proposed Synthetic Pathway

A logical route starts from a commercially available aniline derivative, such as 4-bromo-2-
chloroaniline. The synthesis involves the introduction of the iodine atom via a Sandmeyer-type
reaction.
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Synthetic workflow for 1-Bromo-2-chloro-4-iodobenzene.
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Detailed Experimental Protocol: Diazotization and
lodination

This protocol is based on the well-established Sandmeyer reaction for converting anilines to
aryl iodides.[6]

e Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer,
thermometer, and dropping funnel, dissolve 4-bromo-2-chloroaniline (1.0 eq) in a mixture of
concentrated sulfuric acid and water at room temperature.

o Diazotization: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous
solution of sodium nitrite (NaNO2) (1.1 eq) dropwise, ensuring the temperature remains
below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure
complete formation of the diazonium salt. The causality here is critical: diazonium salts are
unstable at higher temperatures, and maintaining a low temperature prevents their
decomposition.

« lodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq) in water.
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The
addition often results in the evolution of nitrogen gas and the formation of a dark precipitate.

o Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The
reaction is self-validating as the cessation of N2 gas evolution indicates completion. Extract
the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

 Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to
remove any residual iodine, followed by brine. Dry the organic layer over anhydrous
magnesium sulfate (MgSOa), filter, and concentrate under reduced pressure. The crude
product can be purified by column chromatography on silica gel or by recrystallization from a
suitable solvent like methanol to yield the final product.

Section 4: Chemical Reactivity and Applications in
Drug Discovery

The primary value of 1-bromo-2-chloro-4-iodobenzene in synthetic chemistry stems from the
differential reactivity of its three halogen substituents. This allows for programmed, site-
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selective functionalization, making it a powerful building block for complex molecular
architectures.

Reactivity Hierarchy in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the
reactivity of aryl halides follows the general trend: | > Br > CI.[7][8] This is due to the bond
dissociation energies of the Carbon-Halogen bond (C-I < C-Br < C-Cl), which directly impacts
the rate-determining oxidative addition step of the catalytic cycle.[9][10]

This reactivity gradient allows a chemist to selectively react at one position while leaving the
others intact for subsequent transformations.

Click to download full resolution via product page

Sequential functionalization pathway based on halogen reactivity.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-I bond.

e Setup: To an oven-dried Schlenk flask, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), the
desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K2COs) or
cesium carbonate (Cs2COs) (2.0-3.0 eq).

o Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] (0.02-0.05 eq). The choice of ligand and catalyst is crucial for selectivity and
efficiency.

e Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The
system must be deoxygenated as oxygen can deactivate the Pd(0) catalyst.
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e Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature
typically between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

« |solation: Upon completion, cool the reaction, dilute with water, and extract with an organic
solvent. The organic layers are combined, dried, and concentrated. The product, a 4-
substituted-1-bromo-2-chlorobenzene, is then purified by chromatography.

Application in the Synthesis of Functionalized
Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles found in many natural products and
pharmaceuticals.[11] Polysubstituted halobenzenes are key precursors for constructing these
complex scaffolds. For instance, a double C-N bond formation via a Buchwald-Hartwig
amination or a Cadogan cyclization can be envisioned, where the differential reactivity of the
halogens guides the synthetic strategy.[12][13] A synthetic chemist could first use the iodo-
position for a coupling reaction to build one part of the molecule, then utilize the bromo-
position for an intramolecular cyclization to form the carbazole core, leaving the chloro- position
for final-stage diversification.

Relevance of Halogenation in Drug Design

The inclusion of halogens is a common strategy in medicinal chemistry.[14] Beyond simply
modifying steric and electronic properties, heavier halogens (Cl, Br, ) can participate in
"halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid.[15] This
interaction can contribute significantly to ligand-protein binding affinity and selectivity.[16]
Building blocks like 1-bromo-2-chloro-4-iodobenzene provide a scaffold to systematically
explore these interactions in drug discovery programs.[17]

Section 5: Safety and Handling

e Hazard Statements: This compound is associated with the following hazards:
H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes
skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Statements: Standard laboratory precautions should be taken. P261 (Avoid
breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective
clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously
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with water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing).

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Storage: Store in a cool, dry, dark place in a tightly sealed container as recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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